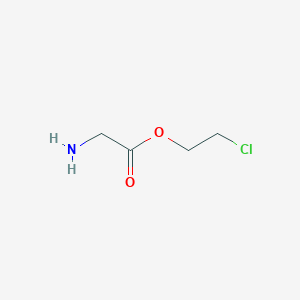

2-Chloroethyl 2-aminoacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8ClNO2 |

|---|---|

Molecular Weight |

137.56 g/mol |

IUPAC Name |

2-chloroethyl 2-aminoacetate |

InChI |

InChI=1S/C4H8ClNO2/c5-1-2-8-4(7)3-6/h1-3,6H2 |

InChI Key |

GCUMBNXKDAMGIN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OC(=O)CN |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Chloroethyl 2 Aminoacetate

Fundamental Reaction Pathways

The reactivity of 2-Chloroethyl 2-aminoacetate is characterized by the distinct chemical properties of its three primary functional components: the primary amine, the ester, and the chloroethyl group. These sites allow for a variety of transformations, including oxidation and reduction of the amino and ester groups, and nucleophilic substitution at the chlorinated carbon.

The primary amino group of this compound is susceptible to oxidation. While specific studies on this exact molecule are not prevalent, analogous reactions with similar amino acid esters suggest that controlled oxidation can lead to the formation of corresponding N-oxides. evitachem.com Oxidizing agents such as hydrogen peroxide or various peracids are commonly employed for this type of transformation. evitachem.com The reaction involves the nucleophilic attack of the nitrogen atom on the oxidant.

The chloroethyl moiety is generally stable to oxidation under conditions used for the amino group. However, strong oxidizing conditions could potentially lead to cleavage of the molecule or oxidation at the carbon-chlorine bond, though such reactions are less common and require more vigorous reagents.

| Reaction Type | Reagent Example | Potential Product |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | 2-Chloroethyl 2-(hydroxyamino)acetate (N-oxide derivative) |

The functional groups of this compound can undergo reduction, leading to different transformed products. The ester group can be reduced to a primary alcohol, yielding 2-amino-4-chlorobutanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-synthesis.com

Alternatively, the amino group itself is generally stable to reduction, but related functionalities on similar molecules can be transformed. For instance, if the amino group were part of a nitroaromatic system, it could be reduced to an amine. googleapis.comacs.org In the context of this compound, the primary focus of reduction is typically the ester functionality. Reducing agents like sodium borohydride (B1222165) might also be used, although they are generally less reactive towards esters than LiAlH₄. evitachem.com

| Functional Group | Reducing Agent Example | Product | Transformation |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-4-chlorobutanol | Ester to Alcohol |

| Ester | Sodium Borohydride (NaBH₄) | 2-Amino-4-chlorobutanol | Ester to Alcohol (less reactive) |

The chloroethyl group of this compound contains a primary alkyl chloride, making it an electrophilic center susceptible to nucleophilic substitution reactions. ksu.edu.sa The carbon atom bonded to the chlorine is electrophilic due to the polarization of the C-Cl bond. ksu.edu.sa This allows for displacement of the chloride ion, which is a good leaving group, by a variety of nucleophiles. rammohancollege.ac.in

These reactions can proceed through an S(_N)2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. rammohancollege.ac.indalalinstitute.com The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. rammohancollege.ac.in The steric hindrance around the electrophilic carbon is minimal for this primary halide, favoring the S(_N)2 pathway. rammohancollege.ac.in

Common nucleophiles that can react with the chloroethyl moiety include:

Amines: To form a diamine structure.

Thiols: To yield a thioether.

Hydroxide: To produce the corresponding alcohol, 2-hydroxyethyl 2-aminoacetate.

Cyanide: To introduce a nitrile group, forming 2-cyanoethyl 2-aminoacetate.

The choice of solvent is crucial; polar aprotic solvents tend to accelerate S(_N)2 reactions. ksu.edu.sa

| Nucleophile | Product |

| Ammonia (NH₃) | 2-Aminoethyl 2-aminoacetate |

| Thiolate (RS⁻) | 2-(Alkylthio)ethyl 2-aminoacetate |

| Hydroxide (OH⁻) | 2-Hydroxyethyl 2-aminoacetate |

| Cyanide (CN⁻) | 2-Cyanoethyl 2-aminoacetate |

Generation and Reactivity of Advanced Intermediates from this compound

A significant transformation of this compound is its conversion to 2-Chloroethyl diazoacetate through a diazotization reaction. researchgate.net This process involves treating the primary amino group with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric or hydrochloric acid at low temperatures. iitk.ac.inbyjus.comorgsyn.org

Esterification: Glycine (B1666218) is reacted with ethylene (B1197577) chlorohydrin in the presence of gaseous hydrogen chloride to form this compound hydrochloride. researchgate.net

Diazotization: The resulting amino ester hydrochloride is then treated with an aqueous solution of sodium nitrite. researchgate.netorgsyn.org The reaction is performed in a biphasic system, often with an organic solvent like dichloromethane (B109758), to extract the resulting diazo compound, which can be unstable in the acidic aqueous medium. orgsyn.orgnih.govbeilstein-journals.org

| Step | Reagents | Intermediate/Product |

| Esterification | Glycine, Ethylene chlorohydrin, HCl (gas) | This compound hydrochloride |

| Diazotization | This compound hydrochloride, NaNO₂, H₂SO₄/H₂O, CH₂Cl₂ | 2-Chloroethyl diazoacetate |

The decomposition of 2-Chloroethyl diazoacetate, typically induced thermally or photochemically, proceeds through a carbenic mechanism. researchgate.netacs.org This involves the loss of a dinitrogen molecule (N₂) to generate a highly reactive intermediate known as 2-chloroethoxycarbonylcarbene.

Research indicates that the thermal and thermocatalytic decomposition at temperatures above 80°C is carbenic in nature. researchgate.net The reactivity of the generated carbene has been studied in the presence of various substrates:

With Olefins and Acetylenes: The carbene readily adds across double and triple bonds to form cyclopropane (B1198618) and cyclopropene (B1174273) derivatives, respectively. For example, reactions with olefinic and acetylenic compounds in m-xylene (B151644) lead to the formation of 2-chloroethyl esters of cyclopropanecarboxylic and cyclopropenecarboxylic acids in high yields. researchgate.net

With Ethers: Thermal decomposition in the presence of diglyme (B29089) results in the splitting of the ether bonds, forming 2-chloroethyl esters of alkoxyacetic acids with a 24% yield. researchgate.net A similar reaction with ethylene glycol monomethyl ether yields the 2-chloroethyl ester of 2-methoxyethoxyacetic acid, which is a product of the formal insertion of the carbene into the O-H bond. researchgate.net

These reactions highlight the classic electrophilic nature of the carbene intermediate, which can undergo addition to π-systems and insertion into σ-bonds.

| Substrate | Reaction Type | Product Class | Reference |

| Olefins | Cyclopropanation | 2-Chloroethyl cyclopropanecarboxylates | researchgate.net |

| Acetylenes | Cyclopropenation | 2-Chloroethyl cyclopropenecarboxylates | researchgate.net |

| Diglyme | Ether Bond Cleavage/Insertion | 2-Chloroethyl alkoxyacetates | researchgate.net |

| Ethylene glycol monomethyl ether | O-H Bond Insertion | 2-Chloroethyl 2-methoxyethoxyacetate | researchgate.net |

Intermolecular Reactions of Derived Carbenes with Ethers and Alcohols

The generation of a carbene from this compound itself is not a standard transformation. However, if the amino group were converted into a diazo group, forming 2-chloroethyl 2-diazoacetate, the resulting diazo compound could serve as a precursor to a carbene (:CHCO₂CH₂CH₂Cl). The study of carbenes generated from ethyl diazoacetate (EDA) provides a model for the potential reactivity of such a species.

Research into the reactions of carbenes derived from EDA shows they readily undergo insertion into the O-H bonds of alcohols. researchgate.net This reaction is often catalyzed by metal complexes, such as those involving indium(III) chloride, to afford ether products efficiently. researchgate.net For instance, the InCl₃-mediated insertion of the carbene fragment from EDA into a range of saturated and unsaturated alcohols yields the corresponding ethers in good to high yields (70–95%). researchgate.net This process is highly selective for O-H insertion, even in the presence of double bonds. researchgate.net

N-Heterocyclic carbenes (NHCs) have also been shown to catalyze the conjugate addition of alcohols to activated alkenes, such as unsaturated ketones and esters. nih.govorganic-chemistry.org This type of reaction, known as hydroalkoxylation, proceeds under mild conditions and can employ a variety of primary and secondary alcohols as nucleophiles. nih.gov While this involves an external carbene catalyst rather than a carbene derived from the substrate, it highlights a key reactivity pattern of alcohols in carbene-mediated transformations.

The reaction of carbenes with ethers is generally less facile than with alcohols and often requires more reactive metal-carbene complexes. Recent studies have demonstrated that chromium-carbene intermediates can undergo twofold cross-coupling reactions by cleaving the α-Csp³–H and Csp³–O bonds of ethers. nih.gov This advanced methodology allows for the formation of new carbon-carbon and carbon-silicon bonds. nih.gov A proposed mechanism involves a radical abstraction of an α-hydrogen from the ether, followed by cleavage of the C-O bond to generate a metal-carbene intermediate, which then couples with other reagents. nih.gov

| Carbene Precursor | Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl Diazoacetate | Saturated/Unsaturated Alcohols | InCl₃ (0.2 equiv), neat, room temp. | α-Alkoxy Esters (Ethers) | researchgate.net |

| IMes·HCl (Carbene Catalyst) | Primary/Secondary Alcohols + Activated Alkenes | 5 mol % free carbene, LiCl | β-Alkoxy Ketones/Esters | nih.gov |

| Ruthenium Vinyl Carbene | Propargyl Alcohols | Ruthenium Complex | Ruthenacycles via 1,2-migration | rsc.org |

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound contains two key reactive functionalities: a nucleophilic primary amino group (-NH₂) and an electrophilic primary alkyl chloride (-CH₂Cl). This arrangement is conducive to an intramolecular nucleophilic substitution reaction. The nitrogen atom of the amino group can act as a nucleophile, attacking the carbon atom bonded to the chlorine atom.

This type of reaction is well-documented for compounds containing a bis(2-chloroethyl)amine (B1207034) moiety, which are known as nitrogen mustards. mdpi.comoncohemakey.com Under physiological conditions, the nitrogen atom attacks the electrophilic carbon, displacing the chloride leaving group to form a highly strained, three-membered cyclic aziridinium (B1262131) ion. mdpi.comoncohemakey.comnih.gov This positively charged intermediate is a potent electrophile and the active species responsible for the alkylating properties of these compounds. oncohemakey.com

For this compound, a similar intramolecular cyclization is highly probable. The amino group can attack the chloroethyl group, leading to the formation of a six-membered heterocyclic ring, specifically a derivative of morpholin-3-one, with the displacement of hydrogen chloride. This process represents an intramolecular N-alkylation. The favorability of this cyclization would depend on factors such as reaction conditions (e.g., presence of a base to deprotonate the ammonium (B1175870) intermediate) and the relative concentrations. In gas-phase studies of related systems, neighboring group participation from a halogen can facilitate isomerization and the formation of cyclic intermediates. acs.org

Comparative Mechanistic Analyses with Related Chloroethyl Compounds

The elimination reactions of 2-substituted ethyl esters are of significant interest, particularly in the context of protecting group chemistry. Esters of 2-(p-tolylsulfonyl)ethanol (B1293852) (2-tosylethyl esters) are known to undergo rapid elimination of the carboxylate group under mildly alkaline conditions. acs.org This transformation is the basis for a method of protecting carboxylic acids, especially during peptide synthesis. acs.org

The mechanism for this reaction is typically an E1cb (Elimination, Unimolecular, conjugate Base) or a concerted E2 (Elimination, Bimolecular) process. In the E1cb pathway, a base removes the proton alpha to the sulfonyl group, which is acidic, to form a carbanion intermediate. This intermediate then expels the carboxylate leaving group. In the E2 mechanism, the proton abstraction and departure of the leaving group occur simultaneously. The efficiency of this reaction is driven by the excellent leaving group ability of the sulfonate and the stability of the resulting vinyl sulfone.

In comparison, 2-chloroethyl esters are significantly less reactive in base-catalyzed elimination reactions. The chloride ion is a poorer leaving group than a sulfonate ion. Furthermore, the acidity of the protons alpha to the chlorine is much lower than those alpha to a sulfonyl group, making carbanion formation less favorable. Consequently, forcing conditions (e.g., a strong, sterically hindered base) would be required to promote an E2 elimination to form vinyl acetate (B1210297) and ethylene from this compound. The presence of the amino group could also complicate the reaction by acting as a competing nucleophile or base. Elimination reactions are generally categorized into two main types, E1 and E2, which differ in their kinetics, stereochemistry, and the type of base required. masterorganicchemistry.com

| Feature | 2-Sulfonylethyl Esters | 2-Chloroethyl Esters |

|---|---|---|

| Leaving Group | Sulfonate (e.g., Tosylate) | Chloride |

| Leaving Group Ability | Excellent | Fair |

| Acidity of α-Protons | High (activated by -SO₂) | Low |

| Typical Conditions for Elimination | Mildly alkaline | Strong base required |

| Predominant Mechanism | E1cb or E2 | E2 (under strong base) |

| Relevance | Carboxyl protecting group | Less common for elimination |

The 2-chloroethyl group is a hallmark feature of a major class of alkylating agents, many of which are used in cancer chemotherapy. oncohemakey.com The reactivity of this group is not due to a direct Sₙ2 attack on the carbon bearing the chlorine, but rather through the formation of a highly electrophilic intermediate. mdpi.comoncohemakey.com

As described in section 3.3.1, compounds containing a nitrogen atom two carbons away from the chloroethyl group, such as nitrogen mustards, undergo a rapid intramolecular cyclization. oncohemakey.com The lone pair of electrons on the nitrogen atom attacks the adjacent carbon, displacing the chloride ion and forming a three-membered aziridinium cation. mdpi.comoncohemakey.com This strained, positively charged ring is a powerful electrophile. It readily reacts with nucleophiles, such as the electron-rich nitrogen and oxygen atoms in the bases of DNA (e.g., the N-7 position of guanine). mdpi.com This covalent bonding process is known as alkylation. Bifunctional agents with two chloroethyl groups can form a second aziridinium ion and alkylate a second site, leading to DNA cross-linking. oncohemakey.com

The electrophilic character of the chloroethyl group is therefore indirect; it serves as a precursor to the actual alkylating species. This mechanism is distinct from other alkylating agents like busulfan, which acts via a direct Sₙ2 mechanism and shows a preference for different nucleophiles, such as thiol groups. oncohemakey.com The reactivity of the chloroethyl group is also seen in other contexts, such as in the synthesis of 1,4-bis(2-chloroethyl)benzene (B1585912) via Friedel-Crafts alkylation, where the chloroethyl group is introduced onto an aromatic ring.

Applications of 2 Chloroethyl 2 Aminoacetate in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

The strategic placement of multiple reactive sites within the 2-Chloroethyl 2-aminoacetate molecule makes it an ideal starting material for the synthesis of intricate organic compounds. Its ability to undergo sequential and chemoselective reactions is highly prized in the construction of diverse molecular frameworks.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these ring systems often relies on building blocks capable of participating in cyclization reactions. Analogues of this compound, such as ethyl chloroacetate (B1199739), are well-documented reagents for constructing heterocyclic scaffolds. For instance, ethyl chloroacetate reacts with 2-mercaptobenzothiazole (B37678) in a nucleophilic substitution reaction to form an intermediate that is a precursor to various benzothiazole (B30560) derivatives. chemmethod.com This reactivity highlights the potential of the chloroacetate moiety within this compound to act as an electrophile in cyclization strategies.

The presence of the primary amino group and the 2-chloroethyl group provides additional points for molecular diversification, allowing for the formation of more complex heterocyclic systems like substituted β-lactams, which have been investigated as potential antineoplastic agents. psu.edu The molecule can be envisioned as a linchpin, where the chloroacetyl part participates in an initial ring-forming reaction, and the amino and chloroethyl functionalities are subsequently used to append other substituents or build fused ring systems.

Table 1: Potential Heterocyclic Systems from this compound

| Functional Group Utilized | Reactant Partner | Potential Heterocycle Core | Reaction Type |

|---|---|---|---|

| Chloroacetyl Moiety | Thiourea or Thioamide | Thiazole | Hantzsch Thiazole Synthesis |

| Amino Group | β-Ketoester | Dihydropyrimidine | Biginelli Reaction Analogue |

| Chloroacetyl & Amino Group | Carbon Disulfide | Thiazolidine Derivative | Intramolecular Cyclization |

| 2-Chloroethyl Moiety | Internal Nucleophile (e.g., Amide) | Morpholine or Piperazine Derivative | Intramolecular Alkylation |

Bioactive scaffolds are three-dimensional structures that serve as templates for tissue regeneration, providing mechanical support and presenting biological cues to cells. nih.govnih.gov The development of these scaffolds often involves functionalizing polymers with bioactive molecules to enhance their performance. This compound is an excellent candidate for incorporation into such scaffolds due to its array of functional groups.

The primary amine can be used to form amide bonds with carboxylic acid groups on a polymer backbone, covalently attaching the molecule to the scaffold. nih.gov The ester group can be designed for hydrolytic degradation, allowing for the controlled release of the molecule or other tethered therapeutic agents. Furthermore, the chloroethyl group can serve as a reactive handle for post-fabrication modification of the scaffold, enabling the attachment of other biomolecules through alkylation reactions.

Table 2: Functional Groups of this compound in Scaffold Design

| Functional Group | Potential Role in Bioactive Scaffold Construction | Example Application |

|---|---|---|

| Primary Amine (-NH2) | Covalent attachment to polymer backbones via amidation. | Coupling to a poly(lactic-co-glycolic acid) (PLGA) scaffold. |

| Ester (-COO-) | Introduction of a hydrolytically cleavable linkage for degradation or drug release. | Designing a biodegradable hydrogel network. bohrium.com |

| 2-Chloroethyl (-CH2CH2Cl) | Post-synthesis modification handle for attaching other molecules. | Grafting growth factors onto the scaffold surface. |

Conceptual Framework for Prodrug Design Based on Chloroethyl Moieties

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. orientjchem.org This strategy is often used to overcome issues with the parent drug, such as poor solubility, instability, or toxicity. The 2-chloroethyl group is a well-known pharmacophore in medicinal chemistry, particularly in the design of alkylating anticancer agents. nih.gov

The conceptual basis for using chloroethyl moieties in prodrug design lies in their ability to act as latent alkylating agents. nih.gov The chloroethyl group itself is moderately reactive, but it can be activated under physiological conditions to form a highly electrophilic aziridinium (B1262131) ion, which can then alkylate nucleophilic sites on biological macromolecules like DNA. This alkylation can lead to DNA damage and, ultimately, cell death, which is the basis for its antitumor activity. nih.gov

In a prodrug context, the reactivity of the chloroethyl group is masked to reduce systemic toxicity. nih.gov For example, a molecule containing a chloroethyl group can be attached via an amide bond to a "promoieity," such as glutamic acid. nih.gov This creates an inactive prodrug that can be selectively delivered to a tumor site. At the target site, an enzyme (which could be endogenous or delivered via antibody-directed enzyme prodrug therapy, ADEPT) cleaves the amide bond, releasing the active chloroethyl-containing drug, which can then exert its cytotoxic effect locally. nih.gov The prodrug Cloretazine, for example, generates a chloroethylating electrophile upon activation. nih.gov This approach enhances the therapeutic index by concentrating the toxic agent at the site of action while minimizing exposure to healthy tissues.

Table 5: Components of a Chloroethyl-Based Prodrug System

| Component | Function | Example |

|---|---|---|

| Active Moiety | Contains the 2-chloroethyl group that acts as the alkylating agent. | A nitrogen mustard derivative. nih.gov |

| Linker | A cleavable bond connecting the active moiety to the promoiety. | Amide bond. nih.gov |

| Promoiety | Masks the activity of the drug and can aid in targeting. | Glutamic acid. nih.gov |

| Activation Trigger | Cleaves the linker to release the active drug. | Tumor-specific enzyme. nih.gov |

Chemical Masking Strategies for Controlled Release

The concept of chemical masking involves the temporary protection of a functional group within a molecule to prevent its premature reaction. The protecting group is later removed under specific conditions to unmask the active functionality. The 2-chloroethyl ester group, present in derivatives of this compound, can serve as an effective masking agent for carboxylic acids.

The utility of the 2-chloroethyl group as a protecting moiety lies in its susceptibility to cleavage under specific, often mild, conditions. This allows for the controlled release of a parent molecule, a critical feature in applications such as drug delivery. The ester linkage can be designed to be stable under general physiological conditions but cleavable by specific triggers, thereby releasing the active carboxylic acid at a desired time and location. This strategy is fundamental to prodrug design, where an active therapeutic agent is masked to improve its pharmacokinetic properties or to target its action, thereby minimizing off-target effects.

Enzyme-Mediated Activation Pathways

A key strategy for achieving selective release of active compounds at a target site is to design prodrugs that are activated by specific enzymes. The ester linkage in molecules derived from this compound is a prime target for enzymatic hydrolysis.

Research has demonstrated that certain esterases can efficiently and selectively cleave 2-chloroethyl esters. For instance, an esterase from Bacillus subtilis (BS2) has been shown to facilitate the rapid and selective removal of 2-chloroethyl esters under mild conditions, yielding the deprotected carboxylic acid in high yields. nih.gov This enzymatic pathway provides a powerful tool for prodrug activation.

Furthermore, related prodrug strategies have utilized the bacterial enzyme carboxypeptidase G2 (CPG2) to activate nitrogen mustards. nih.govnih.gov In these systems, a masking group is attached to the nitrogen atom of a bifunctional alkylating agent, rendering it relatively inactive. The CPG2 enzyme, which is not found in mammalian cells, can be targeted to a tumor site (for example, via antibody-drug conjugates) where it then cleaves the masking group from the administered prodrug. nih.gov This cleavage activates the nitrogen mustard specifically at the tumor, leading to localized cytotoxicity. nih.gov This principle of enzyme-mediated cleavage of a masking group to activate a cytotoxic agent containing a chloroethyl moiety is a well-established pathway in targeted cancer therapy.

Table 1: Examples of Enzyme-Mediated Prodrug Activation

| Enzyme | Prodrug Moiety | Activation Mechanism |

| Bacillus subtilis esterase (BS2) | 2-Chloroethyl ester | Hydrolysis of the ester linkage to release a free carboxylic acid. nih.gov |

| Carboxypeptidase G2 (CPG2) | 4-[bis(2-chloroethyl)amino]benzoyl-L-glutamic acid | Cleavage of the glutamic acid residue to unmask and activate the nitrogen mustard. nih.govnih.gov |

Design Principles for Environmentally-Triggered Release (e.g., Hypoxia)

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. nih.govmdpi.com This unique feature of the tumor microenvironment can be exploited for targeted drug delivery through the design of hypoxia-activated prodrugs (HAPs). nih.gov The fundamental design principle of HAPs involves incorporating a "trigger" moiety into the prodrug that undergoes bioreduction selectively under hypoxic conditions. mdpi.com

A common strategy involves the use of a nitroaromatic group, such as 2-nitroimidazole (B3424786), as the hypoxia-sensitive trigger. mdpi.comnih.gov In well-oxygenated tissues, any one-electron reduction of the nitro group is reversible, and the prodrug remains intact. nih.gov However, in the low-oxygen environment of a tumor, the nitro group can be fully reduced to an electron-donating group like a hydroxylamine (B1172632) or an amine. nih.gov This electronic transformation initiates a fragmentation or rearrangement cascade that results in the release of the active cytotoxic agent. mdpi.com

While this compound itself is not the trigger, the chloroethyl functionality is a component of potent DNA alkylating agents, such as nitrogen mustards, that are often employed as the "effector" part of HAPs. For example, the HAP TH-302 consists of a 2-nitroimidazole trigger linked to a bromo-isophosphoramide mustard. nih.govnih.govfrontiersin.org Under hypoxic conditions, reduction of the nitroimidazole trigger leads to the release of the DNA cross-linking mustard. nih.govfrontiersin.org Therefore, the design principle involves coupling a molecule containing the reactive 2-chloroethylamino group to a hypoxia-sensitive trigger. This ensures that the cytotoxic action of the chloroethyl-containing agent is spatially confined to the hypoxic regions of the tumor, thereby increasing efficacy and reducing systemic toxicity.

Key Design Principles for Hypoxia-Activated Prodrugs:

Hypoxia-Sensitive Trigger: A chemical group (e.g., 2-nitroimidazole) that undergoes selective reduction in low-oxygen environments. mdpi.com

Effector Moiety: A cytotoxic agent, often a DNA alkylating agent containing a chloroethyl group, that is released upon trigger activation. nih.gov

Linker: A chemical bond or spacer connecting the trigger and effector that is designed to cleave following the reduction of the trigger.

Broader Impact as a Fine Chemical Intermediate in Specialized Syntheses

Beyond its role in prodrug design, this compound is a valuable intermediate in the synthesis of a variety of specialized organic molecules, particularly heterocyclic compounds. Its bifunctional nature—possessing an amine, an ester, and a reactive alkyl chloride—allows it to participate in a wide range of chemical transformations.

Amino acids and their simple esters are frequently used as starting materials for the synthesis of complex heterocyclic systems, including triazinoquinazolinones and triazepinoquinazolinones. nih.gov The amino group provides a nucleophilic center for cyclization reactions. Similarly, reagents like ethyl chloroacetate and chloroacetyl chloride are common building blocks for constructing heterocyclic rings such as thiazolidinones and diazetidines. chemmethod.comresearchgate.net

Given this precedent, this compound can be envisioned as a versatile precursor in similar synthetic pathways. The primary amino group can be used to build the core of a heterocyclic ring, while the chloroethyl group can either be part of the final structure or serve as a handle for further functionalization or cyclization. Its utility as an intermediate stems from its ability to introduce both an amino acid-derived fragment and a reactive electrophilic center into a target molecule in a single step.

Derivatives and Analogues of 2 Chloroethyl 2 Aminoacetate: Synthesis and Research Applications

Synthesis and Characterization of Structurally Modified Aminoacetate Esters

The synthesis of analogues of 2-chloroethyl 2-aminoacetate is achieved through targeted modifications of its primary functional groups: the amino group and the ester moiety. These alterations allow for the creation of a library of compounds with tailored properties.

The primary amino group of the aminoacetate scaffold is a prime site for chemical modification, readily undergoing reactions to form substituted amines and amides.

N-Alkylation and N-Arylation: Direct N-alkylation or N-arylation introduces substituents onto the nitrogen atom. For instance, N-(2-Chloroethyl)-N-methylphenylalanine has been synthesized as a mechanism-based inactivator for carboxypeptidase A (CPA). nih.gov This synthesis highlights a strategy where the core amino acid structure is modified with both a methyl group and a reactive 2-chloroethyl group on the nitrogen atom. nih.gov

N-Acylation: The amino group can be acylated to form amides. A common synthetic route involves the reaction of an amine with a chloroacetyl chloride derivative. researchgate.netjocpr.com For example, various N-aryl 2-chloroacetamides are prepared through the chloroacetylation of the corresponding aryl amine. researchgate.net This approach can be adapted to synthesize N-acylated derivatives of this compound, where the acyl group can be varied to modulate the compound's electronic and steric properties. The synthesis of 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid, a precursor for N-substituted azetidinones, exemplifies this type of transformation. nih.govmdpi.com

These modifications are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which verify the addition of the new functional groups.

Altering the ester portion of the molecule provides another avenue for structural diversification, influencing properties like solubility and reactivity.

Esterification with Various Alcohols: A straightforward method to modify the ester is through the esterification of the corresponding amino acid with different alcohols in the presence of a catalyst like trimethylchlorosilane (TMSCl) or thionyl chloride. nih.govresearchgate.net By replacing the ethanol (B145695) used to form the ethyl ester in the parent compound with other alcohols (e.g., methanol (B129727), propanol, or more complex long-chain alcohols), a series of analogues with different ester groups can be generated. nih.govresearchgate.net

Synthesis of Long-Chain Alkyl Esters: Research into biocompatible cationic lipids has led to the synthesis of long-chain alkyl acyl carnitine esters. nih.gov This methodology, which involves creating esters from long-chain alcohols, can be applied to the aminoacetate backbone to produce analogues with significantly increased lipophilicity. nih.gov For example, analogues like 2-chloroethyl palmitate, where the acetate (B1210297) is replaced by a palmitate group, have been synthesized. nextpeptide.com

The table below summarizes key synthetic strategies for modifying the 2-aminoacetate ester structure.

Table 1: Synthetic Strategies for Modifying Aminoacetate Esters

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Amino Group | N-Alkylation | Alkyl halide, Base | N-Alkyl-aminoacetate ester | nih.gov |

| Amino Group | N-Acylation | Acyl chloride (e.g., Chloroacetyl chloride), Base | N-Acyl-aminoacetate ester | nih.gov, researchgate.net, mdpi.com |

| Ester Moiety | Transesterification/Esterification | Various Alcohols (e.g., Methanol), Acid catalyst (e.g., TMSCl) | Varied Alkyl-aminoacetate esters | nih.gov, researchgate.net |

Comparative Studies on Reactivity and Synthetic Utility of Analogues

Structural modifications to this compound analogues directly impact their chemical reactivity and their utility as intermediates in organic synthesis.

The nature of the substituent on the amino group (electron-donating or electron-withdrawing) can significantly influence the reactivity of the entire molecule, particularly the chloroethyl moiety.

Electronic Effects: An electron-withdrawing acyl group on the nitrogen atom decreases the nucleophilicity of the nitrogen. This can influence the propensity for intramolecular reactions. For example, in N-(2-chloroethyl) ureas, the electronic nature of substituents affects the rate and mechanism of cyclization. researchgate.net

Steric Effects: Bulky substituents on the nitrogen or the ester group can sterically hinder certain reaction pathways. Small steric effects have been observed to influence the mechanism of imine hydrolysis in reactions involving cyclization of hydantoic acid amides. researchgate.net The incorporation of halogen atoms like chlorine can also modulate the physicochemical properties of a molecule, increasing lipophilicity and potentially introducing halogen bonding interactions, which can alter binding to biological targets. researchgate.net

The chloroethyl group is a versatile functional handle that can participate in a variety of synthetic transformations, including cyclization and nucleophilic substitution reactions.

Intramolecular Cyclization: Analogues containing a 2-chloroethylamino group are precursors to various heterocyclic structures. For example, N,N′-Diaryl-N″-(2-cholorethyl)phosphorotriamidates undergo base-promoted intramolecular cyclization to yield N-phosphorylated aziridines. researchgate.net Similarly, the cyclization of N-(2-chloroethyl) ureas can lead to the formation of five-membered rings. researchgate.net The specific reaction pathway and product distribution are often dependent on the substituents and reaction conditions.

Precursors to Heterocycles: The chloroacetamide moiety, a close analogue of the N-acylated aminoacetate, is a key building block for numerous heterocyclic systems. researchgate.net The reactive chlorine atom is readily displaced by nucleophiles, often followed by an intramolecular cyclization to produce heterocycles such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net For example, N-substituted-3-chloro-2-azetidinones can be synthesized from precursors containing a chloroacetylamino group. mdpi.com

The table below provides examples of how different analogues exhibit varied reactivity.

Table 2: Reactivity Profiles of 2-Chloroethyl Aminoacetate Analogues

| Analogue Structure | Reaction Type | Product(s) | Key Feature | Reference(s) |

|---|---|---|---|---|

| N-(2-Chloroethyl)phosphorotriamidate | Intramolecular Cyclization (Base-promoted) | N-Phosphorylated Aziridines | Formation of a three-membered ring | researchgate.net |

| N-(2-Chloroethyl)urea | Intramolecular Cyclization | Imidazolidinone derivatives | Formation of a five-membered ring | researchgate.net |

| N-Aryl 2-chloroacetamide | Nucleophilic Substitution/Cyclization | Imidazoles, Thiazolidinones | Versatile precursor for various heterocycles | researchgate.net |

Research on Compounds Containing Related Chloroethyl Functional Groups

The 2-chloroethyl group is a key pharmacophore in medicinal chemistry, most notably in the class of nitrogen mustards used as alkylating anticancer agents. nih.govexlibrisgroup.com Research in this area focuses on leveraging the reactivity of this group for therapeutic purposes.

Anticancer Agents: Many compounds containing a di-(2-chloroethyl)amine moiety, known as nitrogen mustards, act as bifunctional alkylating agents. mdpi.com These molecules can form covalent crosslinks with DNA, leading to cytotoxicity and antitumor effects. A novel nitrogen mustard based on an indole-3-carboxylic acid derivative, 1-methyl-2-[bis(2-chloroethyl)aminomethyl]-3-carbethoxy-5-methoxy-6-bromoindole, was synthesized to combine the alkylating properties of the chloroethyl groups with the biological activity of the indole (B1671886) core. mdpi.com

Enzyme Inactivators: The chloroethyl group can be incorporated into molecules designed as mechanism-based enzyme inactivators. As mentioned, N-(2-Chloroethyl)-N-methylphenylalanine was designed to target carboxypeptidase A. nih.gov The proposed mechanism involves the intramolecular formation of a reactive aziridinium (B1262131) ion within the enzyme's active site, which then covalently modifies a key amino acid residue (Glu-270), leading to irreversible inhibition. nih.gov

Synthetic Intermediates: Beyond direct biological applications, compounds with chloroethyl groups are valuable intermediates. For instance, 1-(2-chloroethyl)pyrrolidine (B1346828) and 4-(2-chloroethyl)morpholine (B1582488) are used as alkylating agents to introduce specific amine-containing side chains onto other molecules, as demonstrated in the synthesis of kinase inhibitors. mdpi.com Sodium 2-chloroethyl sulfonate, another related compound, is an important intermediate for synthesizing various alkyl sulfonic acid compounds, including biological buffers. google.com The chloroethyl group's ability to be readily displaced by nucleophiles makes it a cornerstone in the synthesis of complex molecules. nih.govexlibrisgroup.com

Investigations into N,N'-diethylene-N''-2-chloroethyl thiophosphoramide and Amide Synthesis

The synthesis of complex organic molecules often relies on specialized reagents to facilitate specific chemical transformations. In the realm of amide bond formation, particularly in peptide synthesis, unique coupling reagents are employed to enhance reaction efficiency and yield. One such distinctive reagent is N,N'-diethylene-N''-2-chloroethyl thiophosphoramide, which has been found to enhance amide formation in dipeptide synthesis using tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). rsc.org This reagent allows for the formation of dipeptides in satisfactory yields within a short reaction time (15 minutes) without the need for an additional base. rsc.org

The broader field of amide synthesis involves various methodologies. A common approach is the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride. This method can be enhanced by using additives; for instance, silver acetate has been used to facilitate the aminolysis of carboxylic acid chlorides to produce amides in very good to excellent yields without racemization. researchgate.net Another established method involves the reaction of substituted anilines with amino acid esters. This one-step reaction typically involves refluxing equimolar quantities of the reactants in a solvent like methanol to obtain the desired amide derivative. sphinxsai.com

Phosphoramidate and thiophosphoramidate synthesis represents a specialized area of amide formation, crucial for creating oligonucleotide analogues used in antisense therapeutics. nih.govchemrxiv.org The synthesis of these molecules can be achieved using a phosphoramidite (B1245037) platform, which is compatible with automated DNA/RNA synthesizers. nih.govchemrxiv.org This solid-phase synthesis involves a cycle of deblocking, neutralization, coupling/oxidation, and capping to build the desired oligonucleotide chain. nih.gov For example, 5'-phosphoramidite morpholino monomers can be synthesized by phosphitylation of the corresponding 5'-OH monomers with reagents like 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite. chemrxiv.org

Table 1: Reagents in Amide and Phosphoramidate Synthesis

| Reagent/Precursor | Synthetic Application | Key Features |

| N,N'-diethylene-N''-2-chloroethyl thiophosphoramide | Dipeptide synthesis | Enhances amide formation from Boc-AAILs without a base. rsc.org |

| Acyl Chlorides | General amide synthesis | React with amines; reaction can be assisted by silver acetate. researchgate.net |

| Amino Acid Esters | General amide synthesis | React with substituted anilines via reflux in a solvent. sphinxsai.com |

| 5'-Phosphoramidite Morpholino Monomers | Phosphoramidate & Thiophosphoramidate Oligonucleotide Synthesis | Used in automated solid-phase synthesis for antisense therapeutics. nih.govchemrxiv.org |

Exploration of Bis(2-chloroethyl)amine (B1207034) Derivatives in Medicinal Chemistry

Bis(2-chloroethyl)amine, a nitrogen mustard compound, serves as a fundamental building block in medicinal chemistry, particularly for the development of chemotherapeutic agents. scimplify.comnbinno.com Its hydrochloride salt is a key intermediate and precursor in the synthesis of various alkylating agents used in cancer treatment. scimplify.comnbinno.com The reactivity of its two chloroethyl groups allows it to introduce these alkylating moieties into larger molecules, which can then covalently bind to biological macromolecules like DNA. scimplify.comsigmaaldrich.com This action disrupts cancer cell replication and promotes cell death. scimplify.com

The versatility of bis(2-chloroethyl)amine hydrochloride is demonstrated by its use as a starting material for a range of derivatives. nbinno.comsigmaaldrich.com Research in this area focuses on creating novel compounds with enhanced efficacy and selectivity. For instance, a series of amino acid-linked phosphoryl nitrogen mustard derivatives have been synthesized in the search for new antitumor drugs with high activity and low toxicity. researchgate.net

One area of investigation involves synthesizing novel amidine analogues of bis(2-chloroethyl)amine. In one study, nitrogen mustard agents were synthesized by linking a 4-(N,N-bis(2-chloroethyl)aminophenyl)propylamine moiety to a 5-(4-N-alkylamidinophenyl)-2-furancarboxylic acid group through an amide bond. nih.gov These new compounds were evaluated for their in-vitro cytotoxic activity against human breast cancer cell lines (MDA-MB-231 and MCF-7). nih.gov

The research findings demonstrated that these derivatives exhibit significant cytotoxic effects. nih.gov Specifically, compounds featuring a cationic amidine or a 4,5-dihydro-1H-imidazol function were found to be approximately ten times more potent than the reference compound, 4-[bis(2-chloroethyl)amino]benzenebutanoic acid. nih.gov The study concluded that the cytotoxicity of these novel compounds correlates with their ability to bind to DNA and their potency as topoisomerase II inhibitors. nih.gov

Another important class of derivatives is the oxazaphosphorinanes, such as cyclophosphamide. google.com These are prodrugs that contain the bis(2-chloroethyl)amine structure and are activated in the body to form metabolites that exhibit cytotoxic activity by bis-alkylating DNA strands. google.com The synthesis of these complex molecules often starts with N,N-bis(2-chloroethyl)amine hydrochloride, which is phosphorylated in a reaction with phosphorous oxychloride. google.com

Table 2: Research Findings on Novel Bis(2-chloroethyl)amine Derivatives

| Compound Type | Target/Application | Research Outcome |

| Amidine Analogues | Cytotoxic agents for breast cancer cells (MDA-MB-231, MCF-7) | Showed remarkable cytotoxic effects; compounds with cationic amidine moieties were ~10x more potent than the reference drug. Activity correlated with DNA-binding and topoisomerase II inhibition. nih.gov |

| Cyclophosphorodiamidates | Antitumor drugs | Phenylalanine derivatives were synthesized as part of a search for more selective tumor inhibitors. researchgate.net |

| Oxazaphosphorinanes (e.g., Cyclophosphamide) | Cytostatic alkylating agents | Act as prodrugs whose active metabolites alkylate DNA, leading to cytotoxic effects. google.com |

Future Research Directions and Interdisciplinary Investigations

Development of Green Chemistry Approaches for 2-Chloroethyl 2-aminoacetate Synthesis

Traditional synthesis routes for amino acid esters often rely on harsh conditions and hazardous materials. The future of this compound synthesis lies in the adoption of green chemistry principles to enhance sustainability and safety. rsc.orgacs.org Research should focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key future research areas include:

Catalyst-Free and Solvent-Free Reactions: Investigating mechanochemical methods, such as ball milling and accelerated aging, could provide a solvent-minimal pathway for the synthesis of glycine (B1666218) derivatives like this compound. rsc.org These techniques can facilitate spontaneous reactions at ambient temperatures, significantly improving the energy efficiency and environmental footprint of the process. rsc.org

Aqueous Media Synthesis: Developing synthetic routes that utilize water as the primary solvent would be a significant advancement. acs.org This approach eliminates the need for toxic organic solvents, aligning with green chemistry goals. rsc.orgacs.org

Visible-Light-Driven Synthesis: Exploring photoredox catalysis offers a mild and sustainable alternative for the functionalization of glycine derivatives. mdpi.com Utilizing visible light and organic dyes as photocatalysts can drive reactions under ambient conditions, reducing the reliance on transition-metal catalysts and harsh reagents. mdpi.com

| Green Synthesis Approach | Potential Advantages | Key Research Focus |

| Mechanochemistry | Solvent-minimal, reduced energy input, ambient temperature. rsc.org | Optimization of grinding parameters; scalability studies. |

| Aqueous Synthesis | Elimination of toxic organic solvents, improved safety profile. acs.org | Development of water-soluble catalysts; managing pH and solubility. |

| Photoredox Catalysis | Use of renewable light energy, mild reaction conditions, metal-free options. mdpi.com | Design of efficient organic dye photocatalysts; exploring substrate scope. |

Advanced Computational and Spectroscopic Studies of Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for process optimization and the design of novel applications. Advanced computational and spectroscopic techniques are poised to provide unprecedented insight into these processes.

Future investigations should employ:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, predict transition state geometries and energies, and elucidate the role of catalysts. mdpi.comnih.govsemanticscholar.org Such studies can help rationalize stereochemical outcomes and identify key intermediates, guiding the development of more efficient and selective synthetic methods. nih.govresearchgate.net The trend is toward modeling increasingly complex systems and appreciating the role of non-covalent interactions. rsc.org

In-Situ Spectroscopic Analysis: Techniques like Ion Mobility Spectrometry (IMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reaction progress in real-time. finechem-mirea.ru This allows for the direct observation of intermediates and the determination of reaction kinetics, providing empirical data to validate computational models. osu.edu For instance, IMS has been used to study other chloroethyl compounds, and similar methods could be adapted. finechem-mirea.ru

| Technique | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate reaction pathways for synthesis and derivatization. rsc.org | Detailed mechanistic insights, prediction of reactivity and selectivity. nih.gov |

| NMR Spectroscopy | Real-time monitoring of host-guest complexation. mdpi.com | Determination of binding affinities and structural details of complexes. nih.gov |

| Ion Mobility Spectrometry (IMS) | Detection and characterization of reaction intermediates. finechem-mirea.ru | Validation of proposed reaction mechanisms and kinetic profiles. |

Chemoenzymatic Synthesis and Biocatalysis for Derivative Production

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. rsc.orgresearchgate.net The application of enzymes for the synthesis of this compound and its derivatives is a promising area for future exploration.

Key research directions include:

Lipase-Catalyzed Esterification: Lipases are well-known for their ability to catalyze the formation of ester bonds. nih.gov Research could focus on screening various lipases (e.g., from Candida rugosa or Thermomyces lanuginosus) for their efficacy in synthesizing the target compound from glycine and 2-chloroethanol (B45725). mdpi.comresearchgate.net This approach could offer high yields and avoid the need for protecting groups. researchgate.net

Enzymatic Aminolysis: Unique lipases have been discovered that can catalyze the aminolysis of esters or even carboxylic acids to form amides, a reaction that is often challenging with known enzymes. acs.org This opens the possibility of using this compound as a substrate for producing a wide range of amide derivatives with high enantioselectivity. acs.org

Transaminase-Mediated Synthesis: Transaminases are valuable biocatalysts for preparing chiral amino compounds. rsc.org Engineered transaminases could be employed in cascade reactions to produce chiral derivatives from precursors of this compound, enhancing the molecular complexity and value of the resulting products. rsc.org

| Enzyme Class | Potential Reaction | Substrates | Anticipated Advantage |

| Lipase | Esterification / Transesterification | Glycine, 2-chloroethanol | Mild conditions, high selectivity, reduced byproducts. nih.govmdpi.com |

| Protease | Regioselective Acylation | This compound, acyl donors | Synthesis of N-acylated derivatives. nih.gov |

| Nitrene Transferase | C-H Amination | Carboxylic acid esters | Direct and enantioselective synthesis of α-amino esters. nih.gov |

Integration of this compound in Materials Science and Polymer Chemistry

The dual functionality of this compound makes it an attractive monomer for the synthesis of advanced polymers, particularly biodegradable poly(ester amide)s (PEAs). rsc.org These materials combine the favorable mechanical properties of polyamides with the degradability of polyesters, making them ideal for biomedical applications. uc.ptresearchgate.net

Future research should focus on:

Synthesis of Novel Poly(ester amide)s: this compound can be used as a monomer in interfacial or melt polycondensation reactions to create novel PEAs. uc.ptnih.gov The presence of the chloroethyl group in the polymer backbone offers a reactive handle for post-polymerization modification, allowing for the attachment of bioactive molecules or cross-linking agents.

Development of Functional Biomaterials: By polymerizing this compound with various diols and diacids, a library of PEAs with tunable thermal properties, degradation rates, and mechanical strengths can be created. researchgate.net These materials could be fabricated into scaffolds for tissue engineering, drug delivery systems, and biodegradable implants. nih.gov The incorporation of α-amino acids like the glycine moiety in this compound is known to improve cell-polymer interactions and enhance biodegradability. uc.pt

| Polymerization Method | Monomers | Potential Polymer Properties |

| Interfacial Polymerization | This compound, diacyl chlorides (e.g., sebacoyl chloride) | High molecular weight, film-forming capabilities. nih.gov |

| Melt Polycondensation | This compound, diamide-diesters, diols | Tunable thermal properties, controlled degradability. uc.ptresearchgate.net |

Novel Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. wikipedia.org The structure of this compound, with its hydrogen bond donors (amine) and acceptors (ester carbonyl), makes it an excellent candidate for applications in molecular recognition and host-guest chemistry. mdpi.com

Promising avenues for future research include:

Chiral Recognition: Amino acid esters are widely used as guests in chiral recognition studies. nih.gov this compound could be used as a chiral guest to probe the enantioselective binding capabilities of synthetic host molecules like cyclodextrins, crown ethers, or macrocyclic amides. mdpi.comgoogle.com The interaction can be studied using techniques like circular dichroism and NMR spectroscopy to understand the basis of chiral discrimination. mdpi.comnih.gov

Design of Molecular Sensors: The specific binding interactions of this compound could be harnessed to develop sensors. A host molecule designed to selectively bind this compound could be functionalized with a chromophore or fluorophore, leading to a detectable spectroscopic change upon complexation.

Host-Guest Complexation Studies: Theoretical studies, such as DFT, can be employed to model the interactions between this compound (guest) and various host molecules. asianpubs.org These computational approaches can predict binding affinities and geometries, guiding the design of novel host-guest systems for applications in catalysis, separations, and materials science. wikipedia.orgasianpubs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloroethyl 2-aminoacetate, and how are purity and yield validated?

- Methodological Answer : Synthesis typically involves esterification of 2-chloroethanol with 2-aminoacetic acid derivatives under controlled conditions. For example, analogous reactions (e.g., chloroacetyl chloride with alcohol derivatives in dichloromethane/pyridine mixtures) achieve yields of ~60–70% after recrystallization . Purity is validated via chromatographic techniques (e.g., GC or HPLC) and structural confirmation via NMR (¹H/¹³C) and FT-IR spectroscopy. Impurity profiles should be assessed using mass spectrometry to detect side products like unreacted intermediates or hydrolysis byproducts .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies protons adjacent to the chloroethyl group (δ ~3.5–4.2 ppm) and the aminoacetate moiety (δ ~3.0–3.3 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and chlorinated carbon (δ ~40–45 ppm) signals .

- FT-IR : Key peaks include C=O stretch (~1740 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretch (~650 cm⁻¹) .

- Chromatography : GC-MS or LC-MS quantifies purity and detects degradation products under varying storage conditions (e.g., thermal or hydrolytic stress) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–10) at 25°C and 37°C. Hydrolysis rates are monitored via UV-Vis spectroscopy (absorbance at λ ~210 nm for carbonyl groups) or HPLC. Acidic conditions (pH <4) typically accelerate hydrolysis of the ester bond, generating 2-chloroethanol and 2-aminoacetic acid, while alkaline conditions may promote β-elimination reactions .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported toxicity data for chloroethylamine derivatives?

- Methodological Answer : Discrepancies arise from variations in exposure routes (oral vs. inhalation), species-specific metabolism, and experimental endpoints. For example, bis(2-chloroethyl)ether exhibits hepatotoxicity in rats via inhalation (LOAEL = 25 ppm) but shows no renal effects in mice . Mechanistic studies should combine:

- In vitro assays : CYP450-mediated metabolism profiling (e.g., liver microsomes).

- Omics approaches : Transcriptomics to identify pathways like oxidative stress or DNA alkylation .

- Cross-species comparisons : Dose-response studies in multiple models (e.g., zebrafish, rodents) to resolve interspecies variability .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic chloroethyl group’s susceptibility to nucleophilic attack. Parameters include:

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict sites of reactivity (e.g., C-Cl bond cleavage).

- Solvent Effects : Polarizable continuum models (PCM) simulate aqueous or lipid environments.

- Kinetic Studies : Transition state analysis for hydrolysis or alkylation reactions .

Q. What experimental designs mitigate confounding factors in assessing mutagenicity of chloroethyl derivatives?

- Methodological Answer :

- Ames Test Modifications : Use TA98 and TA100 strains with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations. Include negative controls (DMSO) and positive controls (e.g., sodium azide) .

- Comet Assay : Measure DNA strand breaks in human lymphocytes exposed to 0.1–10 µM concentrations.

- Confounder Control : Standardize cell viability (via MTT assay) and exclude cytotoxic concentrations from mutagenicity analysis .

Q. How do structural analogs (e.g., bis(2-chloroethyl)ether) inform SAR studies for this compound?

- Methodological Answer : Structure-Activity Relationship (SAR) analysis compares:

- Electrophilicity : Chloroethyl groups in bis(2-chloroethyl)ether correlate with DNA crosslinking potency .

- Steric Effects : Aminoacetate substitution may reduce membrane permeability vs. methylamine analogs.

- Metabolic Stability : Radiolabeled studies (¹⁴C-tracking) quantify hepatic clearance rates .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the environmental persistence of chloroethyl derivatives?

- Resolution Strategy : Variability stems from test systems (soil vs. water), microbial activity, and analytical methods. For example:

- Half-life in Soil : Ranges from 7 days (aerobic) to >30 days (anaerobic) due to microbial degradation differences .

- Analytical Bias : GC-MS may underestimate polar degradation products vs. LC-HRMS .

Q. How can researchers reconcile discrepancies in optimal reaction solvents for synthesizing chloroethyl esters?

- Resolution Strategy : Solvent polarity and nucleophilicity critically influence yields. Dichloromethane/pyridine mixtures minimize hydrolysis , while THF may increase byproduct formation. DOE (Design of Experiments) approaches optimize solvent/stoichiometry combinations .

Tables for Key Data

| Parameter | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 60–70% (recrystallized) | |

| Hydrolysis Half-life (pH 7) | ~48 hours (25°C) | |

| Ames Test Mutagenicity | Negative (≤10 µg/plate) | |

| LogP (Predicted) | 0.89 (ChemAxon) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.